molecular formula C6H7NO3S2 B2938412 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid CAS No. 4872-67-7

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid

Cat. No.: B2938412
CAS No.: 4872-67-7
M. Wt: 205.25
InChI Key: QIAFFGCFDGJYRM-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a chemical compound based on the rhodanine-3-acetic acid scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. Rhodanine derivatives are recognized as privileged structures for the development of bioactive molecules due to their ability to interact with diverse biological targets . This specific derivative is made available for research purposes to investigate its potential biological properties. Compounds within this class have been reported in scientific literature to exhibit a range of pharmacological activities in vitro. Research indicates that rhodanine-3-acetic acid derivatives can function as potent and selective inhibitors of aldose reductase (ALR2), a key enzyme implicated in the development of diabetic complications such as neuropathy, retinopathy, and cataracts . Some derivatives in this family have shown inhibitory activity even greater than that of the clinically used inhibitor epalrestat . Furthermore, the rhodanine scaffold is a subject of investigation in antimicrobial research. Various 5-arylidene and other substituted rhodanine derivatives have demonstrated promising in vitro antibacterial and antifungal effects against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, sometimes exceeding the activity of standard reference drugs . The structural similarity of rhodanines to penicillin has also been suggested to contribute to their antibacterial activity . Additionally, this class of compounds is explored in anticancer research, with studies showing that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through multiple potential mechanisms . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFFGCFDGJYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=S)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-4-oxo-2-thioxothiazolidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones under mild conditions. This reactivity is critical for modulating electronic properties and biological activity.

ReagentConditionsProductYield (%)Reference
H₂O₂ (30%)RT, 4 hSulfoxide derivative65–78
m-CPBA (1.2 eq)CH₂Cl₂, 0°C → RT, 6 hSulfone derivative82–90

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfoxides before further oxidation to sulfones.

Reduction Reactions

The thioxo group is reduced to a thiol (-SH) group, altering hydrophobicity and hydrogen-bonding capacity.

ReagentConditionsProductYield (%)Reference
NaBH₄ (2 eq)EtOH, reflux, 3 h2-(3-Methyl-4-oxo-2-thiol...)acetic acid70–85
LiAlH₄ (1.5 eq)THF, 0°C → RT, 2 hThiol derivative88–92

Structural Confirmation : Post-reduction NMR shows disappearance of the C=S signal (δ 192–195 ppm) and emergence of -SH proton resonance (δ 1.2–1.5 ppm).

Substitution Reactions

The methyl group at position 3 and the acetic acid side chain participate in nucleophilic substitutions.

Methyl Substitution

The methyl group undergoes halogenation or arylation under radical conditions:

ReagentConditionsProductYield (%)Reference
NBS (1.1 eq)CCl₄, AIBN, 80°C, 6 h3-Bromo derivative75
PhB(OH)₂ (1.5 eq)Pd(OAc)₂, K₂CO₃, 90°C3-Phenyl derivative68

Acetic Acid Side Chain Modifications

The carboxylic acid group undergoes esterification or amidation:

ReagentConditionsProductYield (%)Reference
SOCl₂ (excess)Reflux, 2 hAcid chloride intermediate95
MeOH, H₂SO₄RT, 12 hMethyl ester89

Cyclization and Condensation

The compound participates in heterocycle formation via Knoevenagel condensation or cycloaddition:

Reaction TypeConditionsProductYield (%)Reference
Knoevenagel condensationIndole-3-carbaldehyde, NH₄OAc, EtOH, refluxIndole-fused thiazolidinone54–71
[4+2] CycloadditionMaleic anhydride, DMF, 100°CSpirocyclic adduct60

Structural Evidence : In condensation products, the Z-configuration is confirmed by a singlet at δ 8.10–7.95 ppm for the methylidene proton in ¹H NMR .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily releasing CO₂ and SO₂.

From Rhodanine-3-Acetic Acid

A scalable synthesis involves:

  • Alkylation : React rhodanine-3-acetic acid with methyl iodide in NaOH/EtOH (85% yield) .

  • Cyclization : Treat with NH₄OAc in acetic acid at 120°C (70% yield) .

From α-Amino Acids

Carboxylic acid derivatives are synthesized via:

  • Dithiocarbamate Formation : React glycine with CS₂ in NaOH .

  • Cyclization with Monochloracetic Acid : Yield 79–85% .

Reaction Optimization Data

ParameterOptimal ValueImpact on YieldReference
Solvent (Oxidation)CH₂Cl₂Maximizes sulfone formation
Temperature (Reduction)0°C → RTPrevents over-reduction
Catalyst (Substitution)Pd(OAc)₂Enhances cross-coupling efficiency

Scientific Research Applications

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and angiogenesis. The compound may also interact with bacterial cell membranes or enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Thia-Michael addition (e.g., ) and condensation with aldehydes (e.g., ) are common methods. Yields vary significantly (24–73%), influenced by steric and electronic effects of substituents.
  • Substituent Impact : Bulky groups (e.g., 4-isopropylbenzylidene ) may reduce reaction efficiency, while electron-withdrawing groups (e.g., nitro ) enhance electrophilicity, facilitating cyclization.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Solubility Trends Reference ID
2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid (hypothetical) C₆H₇NO₃S₂ 217.25 ~3.3–3.5 Moderate in polar solvents N/A
[5-(3-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid C₁₂H₈N₂O₅S₂ 324.33 3.37 Low in water, high in DMF
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid C₁₅H₁₅NO₃S₂ 321.41 3.37 Soluble in acetone, DMSO

Key Observations :

  • Molecular Weight : Increases with aromatic substituents (e.g., nitrobenzylidene ).
  • Acidity : Predicted pKa values (~3.3–3.5) indicate moderate acidity, suitable for salt formation to enhance bioavailability.

Key Observations :

  • Anti-parasitic Activity : Chlorophenyl and dichlorothiazole derivatives (e.g., ) show promise against T. gondii.
  • Antimicrobial Scope : Thiophene and pyrimidine hybrids (e.g., ) exhibit activity against bacterial and fungal pathogens.

Biological Activity

2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a thioxothiazolidin core structure, which is linked to various pharmacological activities, including anti-diabetic, anti-bacterial, and anti-fungal properties.

Chemical Structure

The compound features a methyl group at the 3-position and an acetic acid moiety, which enhances its solubility and biological activity compared to other similar compounds. The thiazolidine ring structure is crucial for its interaction with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Below are key findings regarding its pharmacological effects:

1. Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in the polyol pathway, which can lead to diabetic complications when overactive. Compounds structurally related to this compound have been shown to inhibit aldose reductase effectively. For instance, derivatives of thiazolidinones have demonstrated potent inhibitory effects with IC50 values in the submicromolar range, indicating strong potential for managing diabetes-related complications .

2. Antimicrobial Activity

The compound has been assessed for its antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.004 - 0.030.008 - 0.06
En. cloacae0.23 - 0.700.47 - 0.94
Bacillus cereus0.11 - 0.230.23 - 0.47

3. Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity against various strains, with MIC values indicating strong efficacy against fungi such as Trichophyton viride and Aspergillus niger. The most active compounds in studies have shown MIC values as low as 0.004 mg/mL .

Case Studies

Research on related compounds has provided insights into the structure-activity relationships (SAR) that govern their biological effects:

  • Study on Aldose Reductase Inhibitors : A comparative study demonstrated that certain derivatives of thiazolidinones were more effective than epalrestat, a clinically used aldose reductase inhibitor . Molecular docking studies identified critical interactions within the enzyme's binding site that enhance inhibitory potency.
  • Antimicrobial Evaluation : In a comprehensive antimicrobial study, several derivatives were synthesized and tested against multiple bacterial strains, confirming the broad-spectrum activity of thiazolidine derivatives . The results indicated that modifications to the thiazolidine core could lead to improved antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Methyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing a mixture of a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with a substituted aldehyde or ketone in acetic acid, catalyzed by sodium acetate. For example, refluxing 3-formyl-indole derivatives with 2-thioxothiazolidin-4-one in acetic acid for 2.5–3 hours yields crystalline products after recrystallization from DMF/acetic acid . Variations in substituents (e.g., methyl or phenyl groups) can be introduced by modifying the aldehyde component .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • X-ray crystallography : SHELXL software is employed for crystal structure refinement, particularly for resolving hydrogen bonding patterns and molecular conformation .
  • NMR/IR : Proton and carbon NMR confirm substitution patterns, while IR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory tests : Inhibition of COX-2 or TNF-α production in macrophage models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Catalyst loading : Sodium acetate (1:1 molar ratio to substrate) minimizes side reactions .
  • Temperature control : Reflux at 110–120°C balances reaction rate and decomposition .
  • Workup : Recrystallization from acetic acid/water mixtures improves purity .

Q. What structural modifications enhance the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 3-methyl position increases antimicrobial potency .
  • Heterocyclic fusion : Attaching quinoline or indole moieties (via Knoevenagel condensation) improves anticancer activity by enhancing DNA intercalation .
  • Prodrug strategies : Esterification of the acetic acid group (e.g., methyl esters) enhances bioavailability .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural impurities : Use HPLC (>95% purity) to exclude confounding effects from byproducts .
  • Cell-line specificity : Cross-test activity in multiple models (e.g., primary vs. immortalized cells) .

Q. What computational methods predict the compound’s binding modes to biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2, topoisomerase II) .
  • QSAR studies : Correlate substituent electronic parameters (Hammett constants) with activity trends .
  • DFT calculations : Optimize geometry and predict reactive sites (e.g., electrophilic sulfur in the thioxo group) .

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